molecular formula C14H13ClFNO3S B2732610 3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide CAS No. 612043-09-1

3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide

Cat. No.: B2732610
CAS No.: 612043-09-1
M. Wt: 329.77
InChI Key: HZIXYNJKYGCTDB-UHFFFAOYSA-N
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Description

3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound is part of the fluoro-sulfonamide chemical class, which has garnered significant interest in medicinal chemistry due to its potential to yield molecules with distinct physical, chemical, and biological characteristics . Researchers are exploring such compounds for their utility in designing new chemical entities that can interact with various biological targets. While specific biological data for this compound is not yet available in the literature, structurally similar sulfonamide derivatives have demonstrated potent pharmacological activities in preclinical research. For instance, closely related sulfonamide compounds have been developed as inhibitors of the BRD4 bromodomain, an epigenetic regulator considered an attractive target in oncology, particularly for cancers like acute myeloid leukemia (AML) . Other research highlights sulfonamide-based derivatives as potent inhibitors of critical oncogenic proteins such as STAT3 and CDK1, suggesting a broad applicability in cancer research . This reagent provides a valuable building block for chemists and biologists investigating structure-activity relationships (SAR) and developing novel inhibitors for therapeutic applications. Notice to Researchers: This product is provided 'For Research Use Only'. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use in compliance with all applicable laws and regulations.

Properties

IUPAC Name

3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3S/c1-2-20-11-5-3-10(4-6-11)17-21(18,19)12-7-8-14(16)13(15)9-12/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIXYNJKYGCTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and 4-ethoxyaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-fluorobenzenesulfonyl chloride is reacted with 4-ethoxyaniline in an organic solvent like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

General Reactivity Profile

The compound contains three key reactive sites:

  • Sulfonamide group (–SO₂NH–)

  • Chloro substituent (C–Cl bond at position 3)

  • Fluoro substituent (C–F bond at position 4)

  • Ethoxy group (–OCH₂CH₃ at position 4 of the phenyl ring)

These groups enable participation in nucleophilic substitution, coupling, and oxidation-reduction reactions (Table 1).

Table 1: Predicted Reaction Pathways

Reaction TypeReactive SitePotential Reagents/ConditionsExpected Products
Nucleophilic SubstitutionC–Cl (position 3)KCN, NH₃, or amines in DMF, 60–80°C 3-amino/cyano derivatives
Suzuki CouplingC–Cl (position 3)Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME, refluxBiaryl sulfonamide derivatives
DemethylationEthoxy groupBBr₃ in CH₂Cl₂, –78°C Phenolic derivative (–OH substitution)
OxidationSulfonamide NHKMnO₄/H₂SO₄Sulfonic acid derivatives

Comparative Analysis with Analogous Compounds

Data from structurally similar sulfonamides provide insights into likely reactivity:

Table 2: Reaction Outcomes in Related Compounds

CompoundReaction PerformedKey ObservationsSource
N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamidePd/C-catalyzed hydrogenationSelective reduction of C–Cl to C–H PubChem
N-(2-acetylphenyl)-4-bromobenzenesulfonamideSuzuki coupling with phenylboronic acid85% yield of biaryl productBenchChem
3-Chloro-N-(4-methoxyphenyl)propanamideHydrolysis with NaOHCleavage of amide bond to carboxylic acid PubChem

Nucleophilic Aromatic Substitution (C–Cl)

The electron-withdrawing sulfonamide and fluoro groups activate the chloro-substituted aromatic ring toward nucleophilic substitution. For example:

  • Ammonolysis :
    C14H12ClFNO3S+NH3ΔC14H13FN2O3S+HCl\text{C}_{14}\text{H}_{12}\text{ClFNO}_3\text{S} + \text{NH}_3 \xrightarrow{\Delta} \text{C}_{14}\text{H}_{13}\text{FN}_2\text{O}_3\text{S} + \text{HCl}
    Expected conditions: Anhydrous NH₃ in ethanol, 80°C .

Ethoxy Group Transformations

The ethoxy group may undergo:

  • Demethylation : Using BBr₃ to yield a phenolic –OH group .

  • Oxidation : With CrO₃/H₂SO₄ to form a ketone (unlikely under mild conditions due to steric hindrance).

Experimental Limitations and Recommendations

No peer-reviewed studies directly investigating this compound’s reactivity were identified. To validate predicted pathways:

  • Conduct Hammett studies to quantify electronic effects of substituents.

  • Perform DFT calculations to model transition states for substitution reactions.

  • Explore catalytic systems for regioselective functionalization (e.g., photoredox catalysis).

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a sulfonamide group, which is known for its ability to form strong interactions with biological targets. The presence of chlorine and fluorine substituents enhances its pharmacological properties by influencing lipophilicity and metabolic stability.

Therapeutic Applications

  • Anticancer Activity
    • Research indicates that compounds similar to 3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide exhibit significant anticancer properties. These compounds often act as inhibitors of tubulin polymerization, disrupting cancer cell division and proliferation. For instance, studies on related sulfonamide derivatives have demonstrated their efficacy against various cancer cell lines by targeting the colchicine site on tubulin .
  • Antimicrobial Properties
    • Sulfonamides, including the compound , are known for their antibacterial activity. The mechanism typically involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell growth. This class of compounds has been explored for their effectiveness against a range of pathogens, including resistant strains .
  • Enzyme Inhibition
    • This compound may inhibit specific enzymes such as aminoimidazole carboxamide ribonucleotide formyl transferase (AICARFT), which is involved in purine biosynthesis. This inhibition can lead to antiproliferative effects in cancer cells, making it a candidate for further development as an antitumor agent .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of a series of sulfonamide derivatives, including analogs of this compound. The findings revealed that these compounds significantly inhibited the growth of human cancer cell lines in vitro. The mechanism was attributed to their ability to bind to tubulin and prevent its polymerization, thereby inducing apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial applications, researchers tested various sulfonamide compounds against resistant bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity with minimal inhibitory concentrations comparable to established antibiotics. This suggests potential for clinical application in treating infections caused by resistant bacteria .

Data Table: Summary of Applications

Application TypeDescriptionReferences
Anticancer ActivityInhibition of tubulin polymerization leading to apoptosis
Antimicrobial PropertiesInhibition of bacterial folate synthesis
Enzyme InhibitionTargeting AICARFT for antiproliferative effects

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication. Additionally, the chloro and fluoro groups may enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Halogenation: The presence of chlorine and fluorine in this compound may enhance binding to hydrophobic pockets in biological targets, as seen in E7070, where chlorine contributes to antiproliferative activity . Fluorine, a common bioisostere, often improves metabolic stability and bioavailability compared to non-fluorinated analogs.
  • This contrasts with E7010’s methoxy group, which balances solubility and target affinity .

Sulfonamide vs. Benzamide Backbones

  • 3-Chloro-N-(4-ethoxyphenyl)benzamide () replaces the sulfonamide with a benzamide group, reducing acidity (pKa ~15–17 for benzamides vs. ~10–11 for sulfonamides).

Antitumor Sulfonamides

  • E7010 and E7070 () demonstrate how sulfonamide derivatives can target diverse pathways: E7010 disrupts microtubule dynamics, while E7070 induces cell cycle arrest. The dual sulfonamide in E7070 highlights the importance of disubstitution for multi-target activity, a feature absent in the single sulfonamide of the target compound .

Biological Activity

3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a sulfonamide functional group, which is known for its diverse biological activities. The structural formula can be represented as:

C13H14ClFNO2S\text{C}_{13}\text{H}_{14}\text{ClF}\text{N}\text{O}_2\text{S}

This structure allows for interactions with various biological targets, making it a candidate for further research.

Biological Activity and Therapeutic Applications

Research indicates that sulfonamide derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Sulfonamides are widely recognized for their antibacterial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains.
  • Anticancer Properties : Some sulfonamide derivatives have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The inhibition of certain enzymes related to inflammation can lead to reduced inflammatory responses.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives against common bacterial strains. The findings indicated that compounds with electron-withdrawing groups, such as chlorine and fluorine, exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Anticancer Activity : In vitro studies have shown that similar sulfonamide compounds can induce cell cycle arrest and apoptosis in human cancer cell lines. For instance, a derivative demonstrated significant antiproliferative effects against non-small cell lung cancer cells .
  • Inhibition Studies : Research focused on the inhibition of specific enzymes by sulfonamides has revealed that these compounds can effectively block pathways involved in disease progression. For example, studies on human intestinal carboxylesterase inhibitors demonstrated how modifications in the sulfonamide structure could enhance selectivity and potency against target enzymes .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget/PathwayReference
This compoundAntimicrobialDihydropteroate synthase
SulfanilamideAntimicrobialBacterial folate synthesis
Benzimidazole derivativesAnticancerCell cycle regulation
Coumarin derivativesAntimicrobial/AnticancerVEGFR-2 inhibition

Q & A

Q. What are the recommended safety protocols when handling 3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide in laboratory settings?

  • Methodological Answer : Handling requires adherence to strict safety measures:
  • Use chemical fume hoods for synthesis and purification steps to minimize inhalation risks.
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • In case of exposure, rinse affected areas with water for 15 minutes (skin/eyes) or move to fresh air (inhalation) .
  • Store in sealed containers away from oxidizers and heat sources to avoid decomposition into toxic gases (e.g., sulfur oxides) .

Q. What methodologies are employed in the synthesis of this compound and its structural analogs?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with 4-ethoxyaniline via nucleophilic aromatic substitution.
  • Step 2 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Analog Design : Modify the sulfonamide group (e.g., substituting ethoxy with morpholine) or halogen positions to study structure-activity relationships (SAR) .

Q. How is the structural characterization of this sulfonamide typically performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy group at δ 1.3 ppm for CH₃, 4.0 ppm for OCH₂) .
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles/geometry (e.g., distorted square planar coordination in metal complexes) .

Advanced Research Questions

Q. How can molecular docking studies be applied to evaluate the enzyme inhibitory potential of this compound against bacterial targets like MurA?

  • Methodological Answer :
  • Target Selection : MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is critical for bacterial cell wall synthesis.
  • Docking Workflow :

Prepare ligand (sulfonamide) and receptor (MurA PDB: 1UAE) using software like AutoDock Vina.

Analyze binding affinities and key interactions (e.g., hydrogen bonds with Asp305, hydrophobic contacts with Leu207) .

Validate with enzymatic assays (IC₅₀ determination) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for optimizing antimicrobial activity in sulfonamide derivatives?

  • Methodological Answer :
  • Functional Group Variation : Replace chloro/fluoro groups with bulkier halogens (e.g., iodine) to enhance target binding .
  • Bioisosteric Replacement : Substitute the ethoxy group with trifluoromethyl (improves metabolic stability) or morpholine (enhances solubility) .
  • Pharmacophore Mapping : Use 3D-QSAR models to correlate electronic properties (e.g., logP, polar surface area) with MIC values against E. coli .

Q. What experimental approaches are recommended to resolve contradictions in biological activity data across different cell-based assays?

  • Methodological Answer :
  • Dose-Response Curves : Standardize assay conditions (e.g., cell density, incubation time) to minimize variability.
  • Mechanistic Profiling : Use flow cytometry to differentiate cytostatic (G1 arrest) vs. cytotoxic (apoptosis) effects .
  • Orthogonal Assays : Confirm target engagement via thermal shift assays or CRISPR knockouts .

Q. How can high-density oligonucleotide microarray analysis elucidate the gene expression profiles induced by sulfonamide-based antitumor agents?

  • Methodological Answer :
  • Workflow :

Treat cancer cell lines (e.g., MCF-7) with the compound for 24 hours.

Extract RNA, label with Cy3/Cy5, and hybridize to Agilent microarrays.

Identify differentially expressed genes (e.g., CDKN1A for cell cycle arrest, BAX for apoptosis) .

  • Pathway Enrichment : Use tools like DAVID to map genes to pathways (e.g., p53 signaling) .

Q. What biochemical pathways are most likely targeted by this compound based on structural analogs with known mechanisms?

  • Methodological Answer :
  • Bacterial Proliferation : Inhibition of acetyl-CoA carboxylase (ACC) or enoyl-ACP reductase (FabI) disrupts fatty acid biosynthesis .
  • Cancer Pathways : Tubulin polymerization disruption (mitotic arrest) or topoisomerase II inhibition (DNA damage) .

Q. What crystallization techniques are critical for determining the coordination geometry of metal complexes derived from sulfonamide ligands?

  • Methodological Answer :
  • Slow Evaporation : Dissolve the metal-sulfonamide complex in DMSO/water (1:1) and evaporate at 4°C to grow single crystals .
  • X-ray Refinement : Resolve bond lengths (e.g., Ni-S = 2.2 Å) and angles (e.g., S-Ni-O = 88°) using SHELX .

Q. How do unexpected reaction products during sulfonamide synthesis inform mechanistic understanding of nucleophilic aromatic substitution reactions?

  • Methodological Answer :
  • Case Study : Formation of "double" sulfonamides (e.g., N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide) suggests competing aryne intermediates or over-sulfonylation .
  • Mitigation : Optimize stoichiometry (1:1 sulfonyl chloride:amine) and monitor reaction progress via TLC .

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